(2-Cyclopropylethyl)(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-7-5-4-6-2-3-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGKEBZGZSSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-42-1 | |
| Record name | (2-cyclopropylethyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(methyl)amine hydrochloride typically involves the alkylation of methylamine with a cyclopropyl-containing alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Alkylation Reaction
Reactants: Methylamine (CH₃NH₂) and 2-Cyclopropylethyl halide (e.g., 2-Cyclopropylethyl chloride).
Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Product: (2-Cyclopropylethyl)(methyl)amine.
-
Formation of Hydrochloride Salt
- The free amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Conditions: This step is typically performed at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxides of (2-Cyclopropylethyl)(methyl)amine.
Reduction: Various amine derivatives.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
(2-Cyclopropylethyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropylethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to the modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes |
|---|---|---|---|---|
| (2-Cyclopropylethyl)(methyl)amine hydrochloride | Likely C₆H₁₄ClN | ~135.64 (estimated) | Cyclopropylethyl chain + methylamine | Intermediate in organic synthesis |
| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₇Cl₂N | 234.17 | Chlorophenyl group + branched alkyl chain | Potential bioactive/pharmaceutical use |
| 3-(2-Cyclopropylethyl)azetidine hydrochloride | C₈H₁₆ClN | 161.67 | Azetidine ring + cyclopropylethyl substituent | Lab use; discontinued |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride | C₇H₁₄ClNO₂ | 179.65 | Ester group + aminomethylcyclopropyl | Synthetic intermediate |
| (R)-2-Amino-N-(2-cyclopropylethyl)propanamide hydrochloride (C61) | C₈H₁₇ClN₂O | 200.69 | Cyclopropylethyl group + amide linkage | Pharmaceutical synthesis (high yield: 100%) |
Key Observations:
- Cyclopropane Impact : Cyclopropyl groups in these compounds enhance rigidity and metabolic stability, making them valuable in drug design .
- Functional Groups: The presence of amides (C61) or esters (Methyl 2-[1-(aminomethyl)...) introduces polarity, affecting solubility and reactivity compared to simpler amines like the target compound.
- Molecular Weight : The target compound’s lower molecular weight (~135.64) suggests better bioavailability compared to bulkier analogues like C₁₁H₁₇Cl₂N (234.17 g/mol) .
Biological Activity
(2-Cyclopropylethyl)(methyl)amine hydrochloride is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a unique structure characterized by an ethylamine backbone with a cyclopropyl group attached. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in research and pharmaceuticals.
| Property | Details |
|---|---|
| Chemical Formula | C₇H₁₄ClN |
| Molecular Weight | 161.64 g/mol |
| Solubility | Soluble in water and organic solvents |
| Structural Features | Contains cyclopropyl groups enhancing reactivity |
Biological Activity Overview
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential applications in treating neurological disorders have been suggested.
- Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects.
The biological activity of this compound is primarily mediated through its interaction with biomolecules. The compound can act as a nucleophile, participating in various chemical reactions by forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes and receptors, influencing cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It can interact with cell surface receptors, affecting gene expression and cellular metabolism.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
-
Antitumor Studies :
- A study demonstrated that derivatives of amines similar to (2-Cyclopropylethyl)(methyl)amine showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involved apoptosis induction and disruption of cell cycle progression.
-
Neuroprotective Effects :
- Research indicated that compounds with structural similarities exhibited neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
-
Anti-inflammatory Activity :
- In vitro assays revealed that certain derivatives displayed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Cyclopropylethyl)(cyclopropylmethyl)amine hydrochloride | Additional cyclopropyl group | Enhanced anticancer properties |
| N,N-Dimethylcyclopropylamine | Two methyl groups on nitrogen | Increased lipophilicity; altered binding profiles |
| Cyclobutylethylamine | Cyclobutane instead of cyclopropane | Different reactivity; varied biological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Cyclopropylethyl)(methyl)amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via alkylation of cyclopropane-containing precursors or reductive amination of ketones. For example, cyclopropane derivatives (e.g., 2-cyclopropylethyl bromide) may react with methylamine under basic conditions, followed by HCl salt formation. Optimizing solvent polarity (e.g., ethanol vs. THF) and temperature (25–60°C) can improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Detect amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~1000–1100 cm⁻¹). Compare peaks to structurally similar compounds like [1-(2-Thienyl)cyclopropyl]amine hydrochloride .
- NMR : ¹H NMR identifies cyclopropane protons (δ 0.5–1.5 ppm) and methylamine protons (δ 2.2–3.0 ppm). ¹³C NMR confirms quaternary carbons in the cyclopropane ring .
- Elemental Analysis : Validate nitrogen and chlorine content to confirm stoichiometry .
Q. How does the cyclopropane group influence the compound’s solubility and stability?
- Methodological Answer : The cyclopropane ring introduces steric strain, reducing solubility in polar solvents (e.g., water) but enhancing stability in organic matrices. Solubility can be tested via gravimetric analysis in solvents like methanol, DCM, or aqueous HCl. Stability studies under varying pH (2–12) and temperature (4–40°C) should track degradation via HPLC .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in adsorption data when using amine hydrochlorides for CO₂ capture?
- Methodological Answer : Contradictions arise from differences in porosity (BET surface area), amine loading, and moisture content. For example, aMDEA-MC showed reduced surface area (43%) but higher CO₂ adsorption (64%) due to amine-CO₂ chemisorption . To validate results:
- Standardize humidity levels during adsorption experiments.
- Use in situ FTIR to distinguish physisorption (weak peaks) vs. chemisorption (strong C-N/O-H shifts).
- Compare adsorption isotherms (Langmuir vs. Freundlich models) to identify dominant mechanisms .
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets (e.g., neurotransmitter receptors) using AutoDock Vina. Cyclopropane’s rigidity may enhance binding selectivity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD and binding free energy (MM-PBSA) quantify affinity .
- QSAR : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with experimental IC₅₀ values from analogous compounds .
Q. What are the challenges in scaling up synthesis while maintaining purity >98%?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Mitigate via slow addition of methylamine to reduce exothermic side reactions.
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
Methodological Considerations Table
Key Data Contradictions and Resolutions
- Contradiction : Higher amine loading reduces surface area but increases CO₂ adsorption .
- Resolution : Prioritize chemisorption metrics (e.g., amine-CO₂ reaction kinetics) over physisorption .
- Contradiction : Cyclopropane enhances rigidity but complicates solubility .
- Resolution : Modify counterions (e.g., switch HCl to trifluoroacetate) or use co-solvents (DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
